molecular formula C16H14N2O2S B2405303 N-(2-methoxyquinolin-8-yl)-4-methylthiophene-2-carboxamide CAS No. 1226429-80-6

N-(2-methoxyquinolin-8-yl)-4-methylthiophene-2-carboxamide

Cat. No. B2405303
M. Wt: 298.36
InChI Key: YEUVXUVIHQAWCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-methoxyquinolin-8-yl)-4-methylthiophene-2-carboxamide” is a complex organic compound that contains a quinoline and thiophene moiety. Quinolines are aromatic compounds with two fused rings (a benzene ring and a pyridine ring), and they are often used in medicinal chemistry due to their pharmaceutical and biological activities . Thiophenes are five-membered aromatic rings containing four carbon atoms and a sulfur atom .


Molecular Structure Analysis

The molecular structure of the compound would likely be determined by 2-D NMR spectroscopy . The COSY (Correlation Spectroscopy) experiment is one of the most important experiments in 2-D NMR spectroscopy and is used for correlating the two spin systems of the quinoline rings and thus developing the connectivity of the hydrogen atoms .

Scientific Research Applications

Quinoline Derivatives as Antimicrobial Agents

A novel series of 8-methoxyquinoline-2-carboxamide compounds containing a 1,3,4-thiadiazole moiety have shown significant promise as antimicrobial agents. These compounds were designed and synthesized using an active substructure combination method. Their antibacterial activities were evaluated in vitro against a range of Gram-positive and Gram-negative bacteria, with several compounds displaying moderate to good efficacy compared to the reference drug Chloromycin. This research opens up new avenues for the development of quinoline-based antimicrobial agents, potentially offering new treatments for bacterial infections (Qu et al., 2018).

Antiparasitic Activities of Lepidines

Lepidines, which are 6-methoxy-4-methyl-8-aminoquinoline derivatives, have demonstrated significant antiparasitic activity in a hamster-Leishmania donovani model. Some lepidines were found to be considerably more effective than the standard treatment, meglumine antimoniate (Glucantime), highlighting their potential as powerful antiparasitic agents. This discovery could lead to more effective treatments for parasitic diseases, improving patient outcomes and offering new hope for those affected by such infections (Kinnamon et al., 1978).

Photostability of Fluoroquinolones

The photostability and biological activity of fluoroquinolones, particularly those substituted at the 8 position, have been a subject of interest. A study on Q-35, a fluoroquinolone with a methoxy group at the 8 position, showed no spectral change or degradation upon UVA irradiation. This contrasts with fluoroquinolones lacking this substitution, which exhibited decreased antibacterial activities and increased cytotoxicities upon UV exposure. This research underscores the importance of the 8-methoxy group in enhancing the stability of fluoroquinolones against UV irradiation, which is crucial for maintaining their efficacy and safety (Matsumoto et al., 1992).

properties

IUPAC Name

N-(2-methoxyquinolin-8-yl)-4-methylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-10-8-13(21-9-10)16(19)17-12-5-3-4-11-6-7-14(20-2)18-15(11)12/h3-9H,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEUVXUVIHQAWCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NC2=CC=CC3=C2N=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyquinolin-8-yl)-4-methylthiophene-2-carboxamide

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